Methyl hydrazino(oxo)acetate
Overview
Description
Methyl hydrazino(oxo)acetate is a chemical compound with the molecular formula C3H6N2O3. It belongs to the hydrazine family and is known for its unique structure, which includes a hydrazino group attached to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hydrazino(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chlorooxoacetate with hydrazine hydrate under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl hydrazino(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl hydrazino(oxo)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazone derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl hydrazino(oxo)acetate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of certain enzymes or the modification of biomolecules. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- Ethyl hydrazinoacetate hydrochloride
- Oxamic acid
- Methyl chlorooxoacetate
- Ethyl chlorooxoacetate
- Hydrazino-acetic acid ethyl ester
- Oxalyldihydrazide
- Formic hydrazide
Comparison: Methyl hydrazino(oxo)acetate is unique due to its specific structure, which includes both a hydrazino group and an oxoacetate moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the oxo group enhances its ability to participate in oxidation-reduction reactions, while the hydrazino group allows for nucleophilic substitution reactions .
Biological Activity
Methyl hydrazino(oxo)acetate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including the Passerini reaction, which involves the reaction of hydrazino acids with oxo-components. The optimal conditions for this reaction typically involve using THF as a solvent at room temperature for 24 hours, yielding products with varying efficiencies depending on the substituents used .
Biological Activities
1. Antimicrobial Activity
this compound and its derivatives have been investigated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds derived from hydrazino acids have demonstrated promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
2. Anticancer Properties
Recent research has highlighted the potential of this compound in cancer therapy. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with varying degrees of efficacy depending on concentration. For example, at higher concentrations (250 μg/mL), significant inhibition rates were observed .
3. Mechanisms of Action
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that it may act through the inhibition of key enzymes involved in cellular processes, potentially affecting methyltransferases and demethylases . This inhibition could lead to altered gene expression profiles in cancer cells, contributing to its anticancer effects.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study evaluated various derivatives for antimicrobial activity, finding that specific substitutions on the hydrazino moiety enhanced efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Evaluation : Research involving methanolic extracts containing this compound derivatives showed promising results against breast cancer cell lines, indicating potential for further development as an anticancer agent .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|---|
1 | Staphylococcus aureus | 15 | 100 |
2 | Pseudomonas aeruginosa | 12 | 100 |
3 | Escherichia coli | 10 | 100 |
Table 2: Anticancer Activity Against MCF-7 Cell Line
Concentration (μg/mL) | Inhibition (%) |
---|---|
31.25 | 33.29 |
62.5 | 18.93 |
125 | 28.35 |
250 | 97.62 |
Properties
IUPAC Name |
methyl 2-hydrazinyl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-8-3(7)2(6)5-4/h4H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXKJZGSRJXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463239 | |
Record name | Methyl hydrazino(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63970-76-3 | |
Record name | Methyl hydrazino(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (hydrazinecarbonyl)formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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